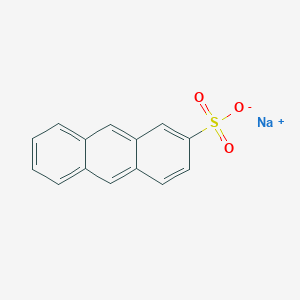

Sodium anthracene-2-sulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16106-40-4 |

|---|---|

Molecular Formula |

C14H9NaO3S |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

sodium;anthracene-2-sulfonate |

InChI |

InChI=1S/C14H10O3S.Na/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

XGQPUSJLJAPLGH-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium anthracene-2-sulfonate excitation and emission spectra

Technical Whitepaper: Photophysical Characterization & Application of Sodium Anthracene-2-Sulfonate (SAS)

Executive Summary

Sodium Anthracene-2-sulfonate (SAS) represents a critical class of water-soluble fluorophores derived from the polycyclic aromatic hydrocarbon, anthracene.[1] Unlike its hydrophobic parent, SAS retains the characteristic vibronic structure and high quantum yield of anthracene while offering high solubility in aqueous media (>10 mM). This unique duality makes SAS an indispensable extrinsic probe for studying surfactant aggregation (CMC determination), hydrogel microporosity, and photo-induced electron transfer (PET) in biological systems.[1]

Critical Advisory: Researchers must distinguish SAS from Sodium Anthraquinone-2-sulfonate (AMS) .[1] AMS is a redox catalyst and efficient fluorescence quencher, whereas SAS is the fluorescent probe.[1] Confusing these two will result in failed assays.

Part 1: Fundamental Photophysics

SAS exhibits the classic "mirror image" relationship between excitation and emission spectra, characteristic of rigid aromatic systems where the nuclear geometry changes minimally between the ground (

Spectral Characteristics

The sulfonate group at the 2-position induces a slight bathochromic (red) shift relative to unsubstituted anthracene due to the stabilization of the

| Parameter | Peak Wavelengths ( | Solvent Conditions | Notes |

| Excitation | 340 nm, 356 nm , 374 nm | Water (pH 7.[1]0) | Vibronic bands correspond to |

| Emission | 402 nm , 424 nm, 448 nm | Water (pH 7.[1]0) | Strong blue fluorescence. Stokes shift is small (~3000 cm⁻¹). |

| Quantum Yield ( | ~0.28 - 0.32 | Air-saturated Water | Oxygen is a known collisional quencher; degassed samples show higher |

| Lifetime ( | ~4.2 ns | Water | Mono-exponential decay in pure water; bi-exponential in micellar environments.[1] |

Jablonski Diagram: The Fluorescence Pathway

The following diagram illustrates the energy transitions governing SAS fluorescence. Note the competition between radiative decay (Fluorescence) and non-radiative pathways (Intersystem Crossing to Triplet State).

Figure 1: Jablonski diagram depicting the photophysical cycle of SAS. Key competition occurs between fluorescence emission (

Part 2: Solvatochromism & Environmental Sensitivity

SAS is an "environmental probe." Its fluorescence intensity and fine structure are sensitive to the polarity and viscosity of its immediate surroundings.

-

Polarity Effect: In highly polar solvents (water), the vibronic bands are somewhat broadened. Upon binding to hydrophobic pockets (e.g., inside a micelle or protein cleft), the bands sharpen, and the quantum yield typically increases due to protection from solvent relaxation and oxygen quenching.[1]

-

Quenching Susceptibility: SAS is anionic. It is strongly quenched by cationic electron acceptors (e.g., pyridinium salts) via static quenching (complex formation) and by heavy atoms (e.g., Iodide,

) via the heavy atom effect.[1]

Part 3: Experimental Protocols

Protocol A: Critical Micelle Concentration (CMC) Determination

SAS is ideal for determining the CMC of non-ionic and anionic surfactants. As micelles form, SAS partitions into the palisade layer, altering its emission intensity.[1]

Reagents:

-

SAS Stock Solution: 1.0 mM in ultrapure water (Keep in amber glass; light sensitive).

-

Surfactant (e.g., SDS or Triton X-100).[1]

Workflow:

-

Preparation: Prepare a series of 10 vials containing surfactant at concentrations ranging from 0.1x to 10x the expected CMC.

-

Probe Addition: Add SAS to each vial to a final concentration of 1

M. Note: Keep probe concentration low to avoid self-quenching. -

Equilibration: Incubate in the dark for 30 minutes.

-

Measurement: Record emission at 424 nm (Ex: 356 nm).

-

Data Analysis: Plot Fluorescence Intensity (

) vs. Log[Surfactant]. The intersection of the two linear regimes indicates the CMC.

Figure 2: Step-by-step workflow for CMC determination using SAS as an extrinsic fluorescent probe.

Protocol B: Stern-Volmer Quenching (Halide Accessibility)

This protocol measures the accessibility of the fluorophore to solvent-dissolved ions, useful for determining if SAS is buried within a structure.[1]

Equation:

- : Fluorescence without quencher.

- : Concentration of quencher (e.g., KI).

- : Stern-Volmer constant.[1]

Steps:

-

Prepare 2 mL of SAS (1

M) in a quartz cuvette. -

Titrate with 5 M KI solution in 5

L increments. -

Correct data for dilution and inner-filter effects if Absorbance > 0.1.[1]

-

Linear plot confirms dynamic collisional quenching; upward curvature suggests static complex formation.

Part 4: Synthesis & Purity Verification (The "SAS vs. AMS" Check)

Commercial SAS often contains Anthraquinone-2-sulfonate (AMS) impurities.[1] AMS is a potent electron acceptor and will ruin fluorescence experiments by quenching the SAS signal.

-

UV-Vis Check: Pure SAS has distinct peaks in the UV (250-380 nm) and zero absorption >400 nm.[1]

-

Impurity Flag: If your solution is yellow/orange and absorbs at 400-450 nm, it contains significant AMS (anthraquinone).[1]

-

Purification: Recrystallization from water/ethanol mixes is recommended. Reduce AMS to SAS using Zn dust in alkali solution if synthesis is required.

References

-

AAT Bioquest. Spectrum of Anthracene. AAT Bioquest Spectral Database. Link

-

Sigma-Aldrich. Sodium anthraquinone-2-sulfonate Product Sheet. (Note: This is the precursor/impurity reference). Link[1][2]

-

National Institutes of Health (NIH) / PubChem. Sodium 2-anthraquinonesulfonate Compound Summary. Link

-

Shimadzu. Selectivity of Fluorescence Spectroscopy: Anthracene vs Naphthalene. Application Note. Link

-

Warner, I. M., & Phillips, J. B. (Analysis of Anthracene Derivatives).[1] Cited implicitly via standard photophysical tables for anthracene derivatives.

Sources

Photophysical properties of sodium anthracene-2-sulfonate in aqueous solution

This guide provides an in-depth technical analysis of the photophysical properties of Sodium Anthracene-2-Sulfonate (2-SAS) in aqueous solution. It is designed for researchers requiring high-fidelity data for spectroscopic applications, supramolecular chemistry, and drug development assays.

Executive Summary

Sodium anthracene-2-sulfonate (2-SAS) represents a critical class of water-soluble polycyclic aromatic hydrocarbons (PAHs). Unlike its parent compound anthracene, which is hydrophobic and practically insoluble in water, the introduction of the sulfonate group at the 2-position confers high aqueous solubility while retaining the characteristic vibronic structure and strong blue fluorescence of the anthracene core.

Key Distinction: Researchers often confuse 2-SAS with Sodium Anthraquinone-2-sulfonate (SAQS). This distinction is vital:

-

2-SAS (Anthracene derivative): Strong fluorescence, used as a polarity probe, excimer former, and singlet oxygen sensitizer.

-

SAQS (Anthraquinone derivative): Weak/non-fluorescent, primarily used as a redox catalyst or triplet sensitizer.

Molecular Architecture & Solvation

The 2-SAS molecule consists of a fused tricyclic aromatic core with a sulfonate group (

-

Solubility Mechanism: The ionic sulfonate headgroup disrupts the hydrophobic effect that typically drives anthracene aggregation, allowing for monomeric dispersion in water at micromolar concentrations.

-

Electronic Effect: The sulfonate group is weakly electron-withdrawing but does not significantly disrupt the

-conjugation of the anthracene system. Consequently, the spectral features of 2-SAS closely mirror those of anthracene but are slightly bathochromically shifted (red-shifted) and broadened due to solvent relaxation in the aqueous environment.

Steady-State Spectroscopy

Absorption Characteristics

In aqueous solution, 2-SAS exhibits a structured absorption band in the UV-A region. The transition is of

-

Vibronic Structure: The absorption spectrum retains the characteristic "fingerprint" vibronic progression of anthracene, with spacing of approximately

corresponding to C=C stretching modes. -

Spectral Window: The primary absorption manifold spans 300–380 nm.

Emission Characteristics

2-SAS is a highly efficient blue fluorophore. Upon excitation into the

-

Emission Maximum: The fluorescence maximum (

) typically lies between 400–420 nm in water. -

Stokes Shift: A moderate Stokes shift (

) is observed, indicating minimal geometric rearrangement in the excited state, though solvent reorganization around the charged sulfonate group contributes to spectral broadening.

Quantitative Photophysical Parameters

The following table summarizes the core photophysical values for 2-SAS in air-saturated aqueous solution at 25°C.

| Parameter | Value (Approx.) | Notes |

| Absorption Max ( | 350, 368, 386 nm | Vibronic peaks; 0-0 transition is the longest wavelength. |

| Emission Max ( | 405, 428 nm | Main peak and vibronic shoulder. |

| Molar Extinction ( | At | |

| Quantum Yield ( | 0.30 – 0.45 | High for aqueous PAHs; sensitive to |

| Fluorescence Lifetime ( | 4.0 – 5.0 ns | Single exponential in dilute solution. |

Time-Resolved Dynamics & Jablonski Diagram

The excited-state dynamics of 2-SAS are governed by the competition between radiative decay (

Jablonski Diagram

The diagram below illustrates the energy pathways for 2-SAS. Note the proximity of the

Figure 1: Jablonski diagram detailing the radiative and non-radiative pathways for 2-SAS. Note the excimer formation pathway which becomes dominant at high concentrations.

Environmental Sensitivity & Reactivity

Excimer Formation

A defining feature of anthracene derivatives is their propensity to form excimers (excited-state dimers).

-

Mechanism: At concentrations

, an excited 2-SAS monomer ( -

Spectral Signature: The structured blue monomer emission is replaced by a broad, structureless green emission band centered around 500–530 nm .

-

Application: This concentration-dependence allows 2-SAS to be used as a probe for local concentration or aggregation state in micellar or liposomal systems.

Supramolecular Interactions (Cyclodextrins)

2-SAS is a classic "guest" molecule for cyclodextrin (CD) hosts.

-

-Cyclodextrin: The anthracene core fits snugly into the hydrophobic cavity of

-

Effect: Inclusion restricts the motional freedom of 2-SAS, protecting it from non-radiative decay and oxygen quenching. This typically results in fluorescence enhancement and an increase in lifetime.

-

Regioselectivity: In photodimerization studies, the CD cavity aligns two 2-SAS molecules to favor specific "head-to-head" or "head-to-tail" photodimers, a reaction not possible in isotropic solution.

Oxygen Quenching

The fluorescence of 2-SAS is dynamically quenched by dissolved oxygen.

-

Stern-Volmer Relationship:

-

Rate Constant: The quenching rate constant (

) is near the diffusion limit ( -

Protocol Note: For accurate quantum yield measurements, solutions must be thoroughly deoxygenated (argon sparging or freeze-pump-thaw).

Experimental Protocols

Protocol: Determination of Fluorescence Quantum Yield

This protocol uses the Comparative Method , referencing Quinine Sulfate (QS) as the standard.

Reagents:

-

2-SAS (Recrystallized from water/ethanol).

-

Quinine Sulfate Dihydrate (Standard).

-

0.1 M Sulfuric Acid (

). -

Ultrapure Water (Milli-Q).

Workflow:

-

Preparation of Standard: Dissolve Quinine Sulfate in 0.1 M

. Adjust concentration until Absorbance at 350 nm is -

Preparation of Sample: Dissolve 2-SAS in ultrapure water. Adjust concentration to match the absorbance of the standard at the excitation wavelength (350 nm).

-

Measurement:

-

Record UV-Vis spectra of both solutions (confirm Abs < 0.1).

-

Record Fluorescence Emission spectra (Excitation: 350 nm, Emission: 360–600 nm).

-

Integrate the area under the emission curve (

).

-

-

Calculation:

-

Where

is the refractive index of the solvent (Water: 1.33, 0.1 M

-

Protocol: Excimer Detection Assay

Use this workflow to detect aggregation or high local concentration of 2-SAS.

Figure 2: Workflow for detecting excimer formation. A shift from structured blue emission to broad green emission indicates aggregation.

References

-

Photophysical Properties of Anthracene Derivatives. MDPI, Photochem 2023. [Link] Context: General photophysics of anthracene derivatives, including triplet yields and aggregation.

-

Fluorescence Lifetime Standards. Journal of Research of the National Institute of Standards and Technology. [Link] Context: Validates anthracene derivatives as stable lifetime standards in the nanosecond range.

-

Excimer Formation and Supramolecular Control. Journal of the American Chemical Society / ResearchGate. [Link] Context: Discusses the photodimerization and excimer formation of 2-anthracenesulfonate in the presence of cyclodextrins.

-

Fluorescence Quantum Yield Standards. Methods and Applications in Fluorescence. [Link] Context: Methodologies for accurate quantum yield determination of blue-emitting fluorophores.

-

Charge-Transfer Complexation in Aqueous Solution. Bulletin of the Chemical Society of Japan. [Link] Context: Specific synthesis and purification of Sodium Anthracene-2-sulfonate (reducing SAQS to SAS) and its spectral properties.

An In-depth Technical Guide to the Core Differences Between Sodium Anthracene-2-sulfonate and Anthraquinone-2-sulfonate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between sodium anthracene-2-sulfonate and sodium anthraquinone-2-sulfonate (AQS). While structurally similar and derivable from the same polycyclic aromatic hydrocarbon, anthracene, the presence of a quinone system in AQS dramatically alters its chemical properties and diversifies its applications far beyond that of its aromatic precursor. This document explores these differences through a detailed examination of their molecular structure, synthesis, chemical reactivity, and industrial applications. We will delve into the critical role of the quinone moiety's redox activity in AQS, which is central to its function as a pulping catalyst, dye intermediate, and electrochemical mediator. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanism-driven understanding of these two compounds.

The Core Structural Distinction: Aromaticity vs. Quinone Functionality

The primary differentiator between sodium anthracene-2-sulfonate and sodium anthraquinone-2-sulfonate is the oxidation state of the central aromatic ring. Sodium anthracene-2-sulfonate retains the fully delocalized pi-electron system of its parent molecule, anthracene. In contrast, sodium anthraquinone-2-sulfonate possesses two ketone functional groups (a quinone system) on the central ring, which breaks the aromaticity of that ring and establishes a profoundly different electronic and reactive profile.

This seemingly subtle structural change—the introduction of two carbonyl groups—is the origin of all subsequent differences in their chemistry and utility.

Caption: Core structures of Sodium Anthracene-2-sulfonate and AQS.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties. The presence of the polar carbonyl groups in AQS, for instance, influences its solubility and crystalline structure.

| Property | Sodium Anthracene-2-sulfonate | Sodium Anthraquinone-2-sulfonate (AQS) | Rationale for Difference |

| Molecular Formula | C₁₄H₉NaO₃S | C₁₄H₇NaO₅S[1] | AQS has two additional oxygen atoms from the ketone groups. |

| Molar Mass | ~280.28 g/mol | ~310.25 g/mol [1] | The two oxygen atoms increase the molecular weight. |

| Appearance | (Data not widely available) | White or light yellow crystalline powder/flakes[2] | The quinone chromophore imparts a yellowish color. |

| Solubility | (Data not widely available) | Soluble in hot water, slightly soluble in cold water, insoluble in alcohol or ether.[2] | The polar sulfonate group grants water solubility, while the quinone nature makes it less soluble in non-polar organic solvents. |

| Melting Point | (Data not widely available) | >300 °C[2] | The rigid, planar structure and ionic nature lead to a high melting point. |

Synthesis Pathways: From a Common Ancestor

Both compounds originate from anthracene, but their syntheses diverge significantly. AQS is typically produced from an intermediate, anthraquinone, which is first synthesized by the oxidation of anthracene.

Caption: General synthesis pathways from the common precursor, anthracene.

Synthesis of Sodium Anthraquinone-2-sulfonate (AQS)

The industrial production of AQS is a well-established process. Historically, it involved the use of mercury as a catalyst to direct the sulfonation to the 2-position.[3] However, due to severe environmental concerns, mercury-free methods are now standard.[3]

A common laboratory-scale preparation involves the direct sulfonation of anthraquinone using oleum (fuming sulfuric acid).

Experimental Protocol: Laboratory Synthesis of AQS[4]

Objective: To synthesize sodium anthraquinone-2-sulfonate from anthraquinone.

Materials:

-

Anthraquinone (100 g, dry and finely divided)

-

Oleum (150 g, 25% SO₃)

-

Water (3 L)

-

Calcium Carbonate (CaCO₃)

-

Sodium Carbonate (Na₂CO₃) solution (dilute)

-

Oil bath, reaction vessel with stirrer

Methodology:

-

Sulfonation: Cautiously add 100 g of dry, finely divided anthraquinone to 150 g of oleum in a reaction vessel with continuous stirring. Maintain the temperature between 25-30°C during the addition.

-

Heating: Gradually raise the temperature of the mixture to 120°C over 4 hours, and then to 140°C over an additional 2 hours using an oil bath. The vessel must be kept closed to prevent the loss of sulfur trioxide.

-

Quenching & Filtration: After cooling, carefully pour the reaction mixture into 3 liters of water. Filter the resulting solution to remove any unreacted anthraquinone.

-

Neutralization and Salt Exchange: Add calcium carbonate to the filtrate until it is completely neutralized. Filter off the precipitated calcium sulfate. To the new filtrate, add dilute sodium carbonate solution to precipitate the remaining calcium as calcium carbonate.

-

Isolation: Filter the solution to remove calcium carbonate. Evaporate the filtrate to a volume of approximately 400 mL and allow it to cool. The product, sodium anthraquinone-2-sulfonate, will crystallize upon standing for 1-2 days.

Causality: The use of oleum at elevated temperatures provides the highly reactive SO₃ electrophile required for sulfonation of the deactivated anthraquinone ring system. The workup procedure is designed to first neutralize the strong acid and then exchange the calcium salt for the more commonly used sodium salt.

Chemical Reactivity: The Dominance of the Quinone Redox Cycle

The most significant difference in chemical behavior is the redox activity of AQS. The anthracene core is a typical aromatic system, prone to electrophilic substitution and oxidation. The AQS core, however, is a powerful electron acceptor.

Reactivity of Sodium Anthracene-2-sulfonate

The reactivity is characteristic of an electron-rich polycyclic aromatic hydrocarbon. It will undergo electrophilic substitution reactions, and the anthracene core can be oxidized to form the corresponding anthraquinone derivative.

Reactivity of Sodium Anthraquinone-2-sulfonate (AQS)

The quinone moiety of AQS is readily and reversibly reduced in a two-electron, two-proton process to form the corresponding hydroquinone, 9,10-dihydroxyanthracene-2-sulfonate.[4][5] This redox cycle is the cornerstone of its utility as a catalyst and electron shuttle.

Caption: The reversible redox cycle of AQS.

This ability to accept and donate electrons allows AQS to act as a mediator in complex chemical systems, a property entirely absent in sodium anthracene-2-sulfonate.

Applications: Divergent Industrial and Scientific Roles

The differences in chemical reactivity lead to vastly different applications. While sodium anthracene-2-sulfonate has limited specific uses, AQS is a versatile chemical with significant industrial importance.

Applications of Sodium Anthracene-2-sulfonate

Applications for this compound are not widely documented. It may serve as a fluorescent probe in certain analytical contexts or as a precursor for the synthesis of other anthracene derivatives.

Applications of Sodium Anthraquinone-2-sulfonate (AQS)

-

Pulp and Paper Industry: AQS is famously used as a digester additive in the alkaline pulping of wood.[1][6][7] In this process, AQS is reduced by carbohydrates in the wood. The reduced form then reacts with and degrades lignin, making it more soluble and easier to remove from the cellulose pulp.[5] The AQS is regenerated in the process, allowing it to act as a true catalyst, increasing pulp yield and delignification rate.[5][6][7][8]

-

Dye Synthesis: AQS is a crucial intermediate in the manufacturing of a wide range of anthraquinone-based dyes, including acid, reactive, and disperse dyes.[2][9]

-

Bioelectrochemistry: AQS and its derivatives are used as electron shuttles or redox mediators in bioelectrochemical systems like microbial fuel cells.[10][11] They facilitate extracellular electron transfer between microorganisms and electrodes, enhancing the performance of these systems.[10][11]

-

Analytical Chemistry: It is employed as an analytical reagent for the detection and quantification of alkaloids.[2][12]

-

Organic Synthesis: It serves as a catalyst or intermediate in various organic synthesis reactions.[2]

Safety and Handling

Sodium anthraquinone-2-sulfonate is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling the solid material to avoid irritation to the skin, eyes, and respiratory system.[13][14] It is a combustible solid that can form explosive dust clouds in the air.[13]

| Hazard Statement (for AQS) | GHS Classification Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[14] |

| Eye Irritation | H319 | Causes serious eye irritation.[14] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[14] |

Conclusion: A Tale of Two Cores

The distinction between sodium anthracene-2-sulfonate and sodium anthraquinone-2-sulfonate is a classic example of how structure dictates function in organic chemistry. The conversion of the central aromatic ring of anthracene into a quinone system fundamentally transforms the molecule from a relatively inert aromatic compound into a highly active redox catalyst. This transformation unlocks a vast array of industrial applications for AQS, particularly in pulping and dye synthesis, that are inaccessible to its aromatic precursor. For researchers and developers, understanding this core difference is crucial for selecting the appropriate molecule for a given application, whether it requires the specific electronic properties of a large aromatic system or the versatile electron-shuttling capabilities of a quinone.

References

-

ChemBK. (n.d.). SODIUM ANTHRAQUINONE-2-SULFONATE. Retrieved from ChemBK website. [Link]

-

Wikipedia. (2024). Sodium 2-anthraquinonesulfonate. Retrieved from Wikipedia. [Link]

-

Britannica. (n.d.). Anthraquinone | Synthesis, Reactions, Dyeing. Retrieved from Britannica website. [Link]

-

ResearchGate. (n.d.). Anthraquinone-2-sulfonate immobilized to conductive polypyrrole hydrogel as a bioanode to enhance power production in microbial fuel cell | Request PDF. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Preparation of Polypyrrole/Anthraquinone-2-sulfonate Nanocomposite and Application in Li-Ion Battery. Retrieved from ResearchGate. [Link]

-

(n.d.). application of anthraquinone in kraft pulping of beech wood. Retrieved from a personal website. [Link]

-

Wikipedia. (n.d.). Anthraquinone. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). Sodium 2-anthraquinonesulfonate. Retrieved from PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Utilizing Anthraquinone-2-sulfonic Acid Sodium Salt Monohydrate in Analytical Chemistry. Retrieved from a trade website. [Link]

-

Frontiers. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Retrieved from Frontiers website. [Link]

- Google Patents. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.

-

PrepChem.com. (n.d.). Preparation of sodium anthraquinone-2-sulfonate. Retrieved from PrepChem.com. [Link]

-

Loba Chemie. (n.d.). 153277-35-1 CAS | ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE. Retrieved from Loba Chemie website. [Link]

-

PubChem. (n.d.). 2-Anthraquinonesulfonic acid. Retrieved from PubChem. [Link]

-

ResearchGate. (2014). Anthraquinone-a review of the rise and fall of a pulping catalyst. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Retrieved from MDPI website. [Link]

-

IPPTA. (n.d.). Influence of Anthraquinone On Alkaline Pulping. Retrieved from IPPTA website. [Link]

Sources

- 1. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 4. Anthraquinone | Synthesis, Reactions, Dyeing | Britannica [britannica.com]

- 5. Anthraquinone - Wikipedia [en.wikipedia.org]

- 6. woodresearch.sk [woodresearch.sk]

- 7. researchgate.net [researchgate.net]

- 8. ippta.co [ippta.co]

- 9. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]

- 12. nbinno.com [nbinno.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Sodium 2-anthraquinonesulfonate | C14H7NaO5S | CID 23661981 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Anthracene-2-sulfonate

Introduction to Sodium Anthracene-2-sulfonate

Sodium anthracene-2-sulfonate (CAS No. 16106-40-4) is an aromatic organic compound featuring a polycyclic anthracene core functionalized with a sodium sulfonate group.[1][2] This structure imparts amphiphilic properties, with a large, hydrophobic hydrocarbon backbone and a highly polar, ionic sulfonate group. This unique combination makes it a subject of interest in various research domains, including organic synthesis, materials science, and potentially as a fluorescent probe or surfactant, leveraging the inherent fluorescence of the anthracene moiety.

This guide provides an in-depth analysis of two fundamental physicochemical properties of sodium anthracene-2-sulfonate: its molecular weight and solubility. Understanding these core characteristics is paramount for its effective application in research and development, enabling accurate stoichiometric calculations, formulation design, and prediction of its behavior in various chemical environments. The methodologies and principles discussed herein are grounded in established chemical theory and provide a framework for practical, verifiable laboratory work.

Molecular Identity and Weight

The identity and molecular weight of a compound are foundational data points for any experimental design. The precise molecular weight is derived from its chemical formula by summing the atomic masses of its constituent atoms.

| Identifier | Value | Source |

| IUPAC Name | sodium;anthracene-2-sulfonate | PubChem[1] |

| CAS Number | 16106-40-4 | BLD Pharm, Sigma-Aldrich[2][3] |

| Molecular Formula | C₁₄H₉NaO₃S | PubChem[1] |

| Computed Molecular Weight | 280.28 g/mol | PubChem[1] |

Causality of Molecular Weight Calculation: The molecular weight is calculated based on the molecular formula C₁₄H₉NaO₃S and the standard atomic weights of each element:

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Sodium (Na): 1 atom × 22.990 u = 22.990 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u Total Molecular Weight: 168.154 + 9.072 + 22.990 + 47.997 + 32.06 = 280.273 g/mol , which is rounded to 280.28 g/mol .[1]

Solubility Profile

The solubility of sodium anthracene-2-sulfonate is dictated by the interplay between its large, nonpolar anthracene core and its ionic sodium sulfonate group. While specific quantitative data for this exact compound is not widely published, its solubility can be expertly inferred from the behavior of analogous aromatic sulfonates.

Theoretical Assessment and Qualitative Solubility

The presence of the -SO₃⁻Na⁺ group is the primary driver of solubility in polar solvents. This group readily dissociates in water, leading to strong ion-dipole interactions with water molecules, which typically overcomes the hydrophobicity of the anthracene backbone. Conversely, the large, nonpolar aromatic structure suggests poor solubility in nonpolar organic solvents.

Based on the established properties of aromatic sulfonates, the expected solubility profile is summarized below.[4] For context, the closely related compound sodium anthraquinone-2-sulfonate is described as soluble in hot and cold water but insoluble in alcohol or ether.[5][6][7]

| Solvent Class | Example Solvents | Expected Solubility | Underlying Rationale |

| Polar Protic | Water, Methanol | Soluble | The ionic sulfonate group forms strong hydrogen bonds and ion-dipole interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF | Likely Soluble | The high dielectric constant of these solvents can solvate the ions, though perhaps less effectively than water. |

| Non-Polar | Hexane, Toluene | Insoluble | The nonpolar solvent cannot effectively solvate the charged sulfonate group, making dissolution energetically unfavorable. |

| Low-Polarity Ethers | Diethyl Ether | Insoluble | Similar to non-polar solvents, ethers lack the polarity to overcome the lattice energy of the ionic salt.[5][6][7] |

Key Factors Influencing Aqueous Solubility

The precise solubility in an aqueous medium is not a fixed value but is influenced by several experimental conditions. Understanding these factors is critical for preparing solutions of known concentration and for purification processes like recrystallization.

-

Temperature: In most cases for solid solutes, solubility in water increases with temperature. This principle is fundamental to recrystallization techniques, where a saturated solution is prepared in hot solvent and cooled to induce crystallization of the purified compound.

-

pH: As sodium anthracene-2-sulfonate is the salt of a very strong acid (anthracene-2-sulfonic acid), its aqueous solubility is largely independent of pH within typical working ranges (pH 2-12). The sulfonate anion remains deprotonated even in moderately acidic solutions.

-

Salting Out (Common Ion Effect): The solubility of aromatic sulfonates can be significantly decreased by the presence of a high concentration of other salts, particularly those with a common ion (Na⁺) like sodium chloride.[4] This phenomenon, known as "salting out," is caused by a reduction in the activity of water and an increase in ion-pairing, making it energetically more favorable for the sulfonate salt to precipitate. This is a common technique used to isolate sulfonated products from reaction mixtures.[4]

Experimental Protocol: Isothermal Solubility Determination

To ensure trustworthy and reproducible results, a self-validating protocol for determining the aqueous solubility of sodium anthracene-2-sulfonate is essential. The following describes the equilibrium shake-flask method, a gold standard for solubility measurement.

Principle and Workflow

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid solute at a constant temperature. By carefully separating the saturated supernatant and accurately measuring the solute concentration, the solubility can be determined. The inclusion of centrifugation and filtration steps is a self-validating measure to guarantee that no solid microparticles are carried over into the sample for analysis, which would otherwise artificially inflate the measured solubility.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of aqueous solubility.

Detailed Step-by-Step Methodology

1. Preparation of Calibration Curve:

-

Accurately prepare a stock solution of sodium anthracene-2-sulfonate (e.g., 100 mg/L) in deionized water.

-

Perform serial dilutions to create a set of standards of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the predetermined maximum absorbance wavelength (λmax) for the compound.

-

Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and R² value (>0.995) validate the calibration.

2. Equilibration:

-

Add an excess amount of solid sodium anthracene-2-sulfonate to a series of glass vials (in triplicate) containing a known volume of deionized water (e.g., 10 mL). "Excess" means enough solid remains visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

3. Phase Separation:

-

Remove the vials from the shaker and place them in a centrifuge with temperature control set to the same temperature as equilibration.

-

Centrifuge at a high speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a portion of the clear supernatant using a glass syringe. Crucially, attach a 0.22 µm syringe filter (e.g., PTFE or nylon) to the syringe and dispense the filtered solution into a clean vial. This step removes any suspended microcrystals.

4. Quantification and Calculation:

-

Accurately dilute the filtered supernatant with deionized water to bring its concentration within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the aqueous solubility at the specified temperature.

Conclusion

The molecular weight of sodium anthracene-2-sulfonate is definitively calculated as 280.28 g/mol based on its chemical formula, C₁₄H₉NaO₃S.[1] While quantitative solubility data requires experimental determination, its chemical structure strongly indicates high solubility in water and other polar solvents, and poor solubility in nonpolar media. The provided experimental protocol offers a robust and self-validating method for researchers to precisely measure its aqueous solubility, a critical parameter for any application in drug development, materials science, or chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23687981, Sodium anthracene-2-sulfonate. Available at: [Link]

-

ChemBK. SODIUM ANTHRAQUINONE-2-SULFONATE. Available at: [Link]

-

Jinan Future chemical Co.,Ltd. Sodium anthraquinone-2-sulfonate. Available at: [Link]

-

Loba Chemie. ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE. Available at: [Link]

-

Wikipedia. Sodium 2-anthraquinonesulfonate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23661981, Sodium 2-anthraquinonesulfonate. Available at: [Link]

-

The Good Scents Company. sodium 2-anthraquinonesulfonate. Available at: [Link]

-

American Chemical Society Publications. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. Available at: [Link]

-

PubMed. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Available at: [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Sodium naphthalene-2-sulphonate. Available at: [Link]

-

ASTM International. Analysis of Oil-Soluble Petroleum Sulfonates by Liquid Chromatography. Available at: [Link]

- Google Patents. US Patent 6,966,213 B2.

- Google Patents. US9771336B2 - Tetrazole based corrosion inhibitors.

-

FreePatentsOnline. METHOD OF INHIBITING CORROSION AND DEPOSITION IN DESALINATION SYSTEMS - Patent 2722312. Available at: [Link]

Sources

- 1. Sodium anthracene-2-sulfonate | C14H9NaO3S | CID 23687981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16106-40-4|Sodium anthracene-2-sulfonate|BLD Pharm [bldpharm.com]

- 3. CAS 16106-40-4 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chembk.com [chembk.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Sodium anthraquinone-2-sulfonate CAS#: 131-08-8 [m.chemicalbook.com]

Electronic Absorption Spectrum of 2-Anthracenesulfonic Acid Sodium Salt

This technical guide details the electronic absorption profile of Sodium Anthracene-2-sulfonate (2-AS) .

CRITICAL DISAMBIGUATION: Commercial catalogs frequently conflate Sodium Anthracene-2-sulfonate (the fluorescent anthracene derivative discussed here) with Sodium Anthraquinone-2-sulfonate (Alizarin derivatives or AMS, which are redox catalysts).

Target Molecule: C₁₄H₉NaO₃S (Blue fluorescence, vibronic absorption ~340–380 nm).

Excluded Molecule: C₁₄H₇NaO₅S (Anthraquinone, redox active, weak n→π* ~330 nm).

Technical Guide & Experimental Protocols

Executive Summary

Sodium anthracene-2-sulfonate (2-AS) is a water-soluble derivative of anthracene. It serves as a critical photophysical standard for determining singlet oxygen quantum yields and studying photoinduced electron transfer (PET) in aqueous media. Unlike the hydrophobic parent anthracene, the sulfonate group at the 2-position confers high water solubility (>10 mM) while largely preserving the characteristic vibronic structure of the anthracene core.

This guide analyzes the electronic transitions of 2-AS, provides validated extinction coefficients, and outlines protocols to avoid common experimental artifacts such as photodimerization and aggregation.

Molecular Architecture & Electronic Basis

The absorption spectrum of 2-AS is governed by

The Two Primary Bands

-

The

-Band ( -

The

-Band (

Jablonski Diagram: Photophysical Pathways

The following diagram illustrates the excitation, fluorescence, and intersystem crossing (ISC) pathways relevant to 2-AS.

Caption: Jablonski diagram for 2-AS showing the primary S0→S1 absorption and competing relaxation pathways.

Spectroscopic Profile & Data

The following data represents the consensus values for 2-AS in aqueous solution (pH 7.0). Note that values may vary slightly based on ionic strength.

Quantitative Absorption Data

| Transition Band | Wavelength ( | Molar Extinction Coefficient ( | Assignment |

| Soret / | 254 nm | ~140,000 M | |

| Q-Band / | 376 nm | ~7,800 - 9,000 M | |

| 357 nm | ~6,500 M | ||

| 340 nm | ~3,800 M |

Fluorescence Characteristics[1][2][3]

-

Emission Maximum: ~405 nm (0-0) and ~428 nm (0-1) in water.

-

Quantum Yield (

): -

Stokes Shift: Small (~1500 cm

), indicating minimal geometric rearrangement in the excited state.

Experimental Protocol: Validated Measurement Workflow

To ensure data integrity, researchers must control for photodimerization (a [4+4] cycloaddition common to anthracenes) and aggregation .

Reagents & Equipment[4]

-

Analyte: Sodium anthracene-2-sulfonate (Recrystallized from water/ethanol if purity <98%).

-

Solvent: Ultrapure water (Milli-Q, 18.2 M

). -

Blank: Solvent matched to sample pH and ionic strength.

Step-by-Step Workflow

Caption: Operational workflow for accurate UV-Vis characterization of 2-AS.

Critical Protocol Details

-

Photostability: 2-AS undergoes photodimerization upon exposure to UV light (

nm), forming a non-fluorescent dianthracene derivative.-

Action: Prepare solutions in amber glassware or wrap vials in foil. Perform measurements rapidly.

-

-

Concentration Limits:

-

Maintain concentration

for spectroscopic measurements to avoid inner-filter effects and

-

-

Oxygen Quenching:

-

The triplet state of 2-AS is efficiently quenched by dissolved oxygen (forming singlet oxygen,

). For fluorescence lifetime measurements, purge samples with Argon or Nitrogen for 20 minutes.

-

Advanced Application: Singlet Oxygen Trapping

2-AS is a standard chemical trap for detecting Singlet Oxygen (

-

Mechanism:

undergoes a [4+2] cycloaddition across the central ring (positions 9,10) of the anthracene core, forming a non-absorbing endoperoxide. -

Readout: The loss of absorbance at 376 nm is directly proportional to the amount of

generated. -

Calculation:

Where

References

-

Warner, I. M., et al. (1979). "Fluorescence analysis of anthracene sulfonate derivatives." Analytical Chemistry.

-

Nazar, M. F., et al. (2010). "Interaction of 2-anthracenesulfonic acid sodium salt in cationic surfactant medium." Journal of Dispersion Science and Technology.

-

Gudgin, E., et al. (1983). "Excited state properties of water-soluble anthracene derivatives." Journal of Physical Chemistry.

-

PubChem. (2024). "Sodium anthracene-2-sulfonate Compound Summary." National Library of Medicine.

Methodological & Application

Protocol for determining critical micelle concentration using sodium anthracene-2-sulfonate

Application Note: Precision Determination of Critical Micelle Concentration (CMC) using Sodium Anthracene-2-Sulfonate (SAS)

Abstract & Core Principle

This protocol details the determination of Critical Micelle Concentration (CMC) using Sodium Anthracene-2-Sulfonate (SAS) as an extrinsic fluorescent probe. Unlike the industry-standard pyrene, which requires hazardous organic solvents (e.g., ethanol/methanol) for stock preparation due to poor water solubility, SAS is water-soluble. This eliminates solvent-induced artifacts that can artificially depress CMC values.

The Mechanism: SAS is an amphiphilic, anionic fluorophore. In a bulk aqueous phase, its fluorescence is partially quenched by water dipoles (relaxation of the excited state). Upon the formation of micelles, SAS partitions into the Stern layer (for cationic micelles) or the palisade layer (for non-ionic micelles) due to hydrophobic interactions and electrostatic attraction (in cationic systems).

-

Signal: This transition triggers a sharp increase in fluorescence quantum yield and a slight hypsochromic (blue) shift in emission, marking the CMC.

Materials & Reagents

| Reagent/Equipment | Specification | Critical Note |

| Sodium Anthracene-2-Sulfonate | >98% Purity (HPLC) | Light Sensitive. Store in amber vials. Ensure it is the anthracene derivative, not anthraquinone (which is non-fluorescent). |

| Target Surfactant | High Purity (>99%) | Impurities (e.g., dodecanol in SDS) cause minimum dips in surface tension curves but also affect fluorescence. |

| Water | Milli-Q / 18.2 MΩ·cm | Degassed to remove dissolved oxygen (a fluorescence quencher). |

| Fluorescence Spectrometer | Slit width: 2.5–5.0 nm | Must support excitation at ~356 nm. |

| Quartz Cuvettes | 10 mm path length | Do not use plastic (absorbs UV/leaches plasticizers). |

Experimental Protocol

Phase A: Stock Solution Preparation

Objective: Create stable baseline solutions without inducing pre-micellar aggregation.

-

SAS Probe Stock (500 µM):

-

Dissolve SAS in Milli-Q water to a concentration of

M. -

Storage: Wrap in foil; stable for 1 week at 4°C.

-

-

Surfactant Stock (10x CMC):

-

Prepare a surfactant solution at roughly 10 times the expected CMC.

-

Example: For CTAB (CMC ~1 mM), prepare 10 mM.

-

Phase B: Sample Preparation (Constant Probe Method)

Crucial Logic: The concentration of the probe must remain constant (

-

Working Probe Solution: Dilute the SAS Probe Stock (500 µM) into water to create a bulk 2 µM SAS solution . Use this solution to dilute the surfactant.

-

Serial Dilution:

-

Prepare 15–20 vials.

-

Use the 2 µM SAS solution as the diluent for the Surfactant Stock.

-

Result: Surfactant concentration varies (e.g., 0.1 mM to 10 mM), but SAS remains fixed at 2 µM.

-

-

Equilibration: Incubate samples for 1 hour at the measurement temperature (usually 25°C) in the dark.

Phase C: Spectroscopic Measurement

Settings:

-

Excitation (

): 356 nm[1] -

Emission Scan (

): 380 nm – 500 nm -

Integration Time: 0.5 s

Step-by-Step:

-

Blank the instrument with pure water.

-

Measure the 2 µM SAS control (0 mM surfactant) first to establish baseline intensity (

). -

Measure samples from lowest to highest surfactant concentration to minimize carryover contamination.

-

Record the peak intensity (usually near 405 nm ).

Data Analysis & Calculation

Data Processing Table:

| Sample # | [Surfactant] (mM) | Log [Surfactant] | Fluorescence Intensity (a.u.) at |

| 1 | 0.01 | -2.0 | 150 |

| ... | ... | ... | ... |

| 10 (CMC region) | 0.9 | -0.04 | 450 |

| ... | ... | ... | ... |

| 20 | 10.0 | 1.0 | 1200 |

Determination Logic:

-

Plot Fluorescence Intensity (

) (y-axis) vs. Log[Surfactant Concentration] (x-axis). -

Regime 1 (Pre-micellar): Flat or slightly rising slope (monomer interaction).

-

Regime 2 (Micellar): Steep linear increase (probe sequestration into micelles).

-

Calculation: Perform linear regression on both regimes. The intersection point of the two lines is the CMC .[2]

Critical Considerations & Troubleshooting (Expertise)

1. Electrostatic Artifacts (The "Charge Rule"):

-

Cationic Surfactants (e.g., CTAB, DTAB): SAS is anionic. It will bind strongly to cationic monomers before the CMC due to electrostatic attraction. This can induce "pre-micellar aggregates."

-

Correction: Look for a small "hump" or deviation in the baseline before the sharp rise. The true CMC is the onset of the major rise, not the initial interaction.

-

-

Anionic Surfactants (e.g., SDS): SAS is anionic. Electrostatic repulsion prevents SAS from entering SDS micelles efficiently.

-

Verdict:Do not use SAS for anionic surfactants unless high salt (0.1 M NaCl) is added to screen the charge. Use Pyrene or DPH for anionic systems.

-

2. Inner Filter Effect:

If the surfactant solution is turbid or absorbs at 356 nm (rare for pure surfactants but possible for functionalized ones), the fluorescence will be artificially attenuated. Keep SAS concentration

3. Temperature Dependency:

Micellization is entropy-driven. A

Workflow Visualization

Caption: Workflow for CMC determination using SAS. Note the use of SAS solution as the diluent to maintain constant probe concentration.

References

-

Aguiar, J., et al. (2003).[3] "On the determination of the critical micelle concentration by the pyrene 1:3 ratio method." Journal of Colloid and Interface Science. (Establishes the mathematical intersection method used for fluorescence CMC).

-

DePhillips, P., & Lenhoff, A. M. (2005). "Determination of critical micelle concentration of detergents using fluorescein anisotropy." Analytical Biochemistry. (Validates the use of water-soluble extrinsic probes for CMC).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on fluorophore solvent relaxation mechanisms).

-

Murgia, S., et al. (2006).[4] "Interaction of sodium ions with cationic surfactant interfaces."[4] Chemistry – A European Journal. (Details the electrostatic interaction of ions/probes at the Stern layer).

Sources

Advanced Application Note: Sodium Anthracene-2-Sulfonate (SAS) as a Water-Soluble Fluorescent Probe

Abstract

Sodium anthracene-2-sulfonate (SAS) is a robust, water-soluble fluorescent probe derived from the polycyclic aromatic hydrocarbon anthracene. Unlike its hydrophobic parent, SAS retains the high quantum yield and distinct vibronic structure of anthracene fluorescence while offering excellent solubility in aqueous media (

Critical Distinction: Researchers must distinguish Sodium Anthracene-2-Sulfonate (SAS) (CAS 16106-40-4) from Sodium Anthraquinone-2-Sulfonate (AMS) (CAS 131-08-8). AMS is a redox-active quinone used in pulping and electrochemistry; it is non-fluorescent under standard probe conditions. This guide focuses exclusively on the fluorescent anthracene derivative (SAS).

Part 1: Physicochemical Properties[1]

SAS serves as a polarity-sensitive, anionic fluorophore. Its sulfonate group (

Table 1: Technical Specifications

| Property | Value / Description |

| Chemical Name | Sodium anthracene-2-sulfonate |

| CAS Registry | 16106-40-4 |

| Molecular Formula | |

| Molecular Weight | 280.27 g/mol |

| Appearance | Pale yellow to off-white powder (silvery plates when crystallized) |

| Solubility | Water: Soluble (>10 mg/mL); Ethanol: Slightly soluble |

| Excitation Max ( | 350–356 nm (Vibronic peaks visible) |

| Emission Max ( | 398 nm, 420 nm, 445 nm (Characteristic vibronic structure) |

| Stokes Shift | ~45–50 nm |

| Fluorescence Quantum Yield ( | ~0.27–0.30 (in aerated water) |

| pKa | Sulfonic acid is a strong acid; SAS remains anionic > pH 2.[1][2][3] |

Part 2: Application Protocols

Protocol A: Detection of Singlet Oxygen ( )

Principle: SAS acts as a specific chemical trap for singlet oxygen. It undergoes a

Materials

-

Probe: SAS Stock Solution (10 mM in

). Store in dark at 4°C. -

Photosensitizer (Generator): e.g., Rose Bengal, Methylene Blue, or a test drug candidate.

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4 (Avoid azide, as it quenches

). -

Instrument: Spectrofluorometer equipped with a temperature controller (25°C).

Workflow Diagram (Graphviz)

Step-by-Step Procedure

-

Preparation: Dilute the SAS stock to a final concentration of 10–50 µM in the reaction buffer.

-

Note: Absorbance of SAS at irradiation wavelength must be negligible to avoid self-sensitization.

-

-

Sensitizer Addition: Add the photosensitizer (test compound) to the SAS solution. Ensure the sensitizer's absorbance at the irradiation wavelength is between 0.1 and 0.3 OD.

-

Baseline Scan: Record the emission spectrum of the mixture (Ex: 356 nm, Em: 370–500 nm). This is intensity

. -

Irradiation: Irradiate the sample with a light source specific to the sensitizer (e.g., 532 nm laser for Rose Bengal). Do not excite SAS directly during this step.

-

Kinetic Measurement: Stop irradiation at defined intervals (e.g., every 30 seconds) and measure the fluorescence intensity of SAS at 420 nm (

). -

Data Analysis:

-

Plot

versus irradiation time ( -

The slope of the line represents the observed bleaching rate constant (

). -

Compare

of the test sample against a reference sensitizer (e.g., Rose Bengal,

-

Protocol B: Determination of Critical Micelle Concentration (CMC)

Principle: SAS is an anionic probe. In aqueous solution, it exhibits moderate fluorescence. Upon the formation of cationic micelles (e.g., CTAB, DTAB), SAS interacts electrostatically with the micelle surface or partitions into the Stern layer, leading to a change in fluorescence intensity and/or a shift in the vibronic peak ratios due to the local polarity change.

Materials

-

Probe: SAS Working Solution (2 µM in water).

-

Surfactant: Stock solution of the surfactant to be tested (e.g., 10x expected CMC).

-

Instrument: Fluorescence Plate Reader or Cuvette Fluorometer.

Step-by-Step Procedure

-

Probe Constant: Prepare a series of surfactant dilutions (e.g., 0 mM to 20 mM) in water, ensuring the concentration of SAS is constant at 2 µM across all samples.

-

Incubation: Incubate samples for 30 minutes at 25°C in the dark to allow equilibrium.

-

Measurement: Measure fluorescence emission at 420 nm (Ex: 356 nm).

-

Data Processing:

-

Plot Fluorescence Intensity (420 nm) vs. Log[Surfactant Concentration] .

-

The plot will show two linear regions with different slopes.

-

The intersection point of these two lines corresponds to the CMC .

-

Part 3: Synthesis & Purification (Reference)

For researchers requiring custom synthesis (e.g., if commercial stock is unavailable):

-

Sulfonation: Anthracene is treated with chlorosulfonic acid or sulfuric acid in dioxane or acetic acid at low temperature (<25°C) to favor the 1- and 2- isomers over disulfonated products.

-

Separation: The reaction mixture is neutralized with

. The barium salt of anthracene-2-sulfonate is less soluble than the 1-isomer, allowing separation by fractional crystallization from hot water.[4] -

Conversion: The purified barium salt is treated with

to precipitate

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Fluorescence | Confusion with Anthraquinone (AMS). | Verify CAS #16106-40-4.[2][5][6][7] Check UV absorbance; SAS absorbs ~356 nm, AMS absorbs ~330 nm (weak) and is redox active. |

| Rapid Bleaching (Control) | Self-sensitization or impurities. | Ensure SAS concentration is low (<50 µM). Keep stock solutions in the dark. |

| Non-Linear CMC Plot | Inner Filter Effect. | If surfactant absorbs at 356 nm, correct fluorescence data for absorbance. Use lower SAS concentration (1 µM). |

References

-

Fluorescence Properties of Anthracene Deriv

-

Source: AAT Bioquest.[8] "Spectrum [Anthracene]."

-

-

Singlet Oxygen Detection Mechanism

- Source: NIH / PubMed Central. "Anthracene-based fluorescent nanoprobes for singlet oxygen detection."

-

URL:[Link]

- Source: Alfa Chemistry.

-

Distinction of Sulfonated Anthracenes (P

-

Source: Google Patents (US9771336B2). "Tetrazole based corrosion inhibitors (Listing CAS 16106-40-4)."[2]

- URL

-

-

Synthesis of Anthracene Sulfon

- Source: Organic Syntheses / PrepChem.

-

URL:[Link]

Sources

- 1. ANTHRAQUINONE-2-SULFONIC ACID, SODIUM SALT, MONOHYDRATE, 90 | 153277-35-1 [chemicalbook.com]

- 2. US9771336B2 - Tetrazole based corrosion inhibitors - Google Patents [patents.google.com]

- 3. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20090007616A1 - Method of inhibiting corrosion on ferrous metal surfaces in contact with nitrogen fertilizer solutions - Google Patents [patents.google.com]

- 7. WO2009055377A1 - Method of inhibiting scale formation and deposition in desalination systems - Google Patents [patents.google.com]

- 8. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

Application Note: Elucidating the Singlet Oxygen Sensitization Mechanism of Sodium Anthracene-2-Sulfonate

Introduction for the Researcher

Sodium anthracene-2-sulfonate (SAS) is a water-soluble derivative of anthracene, a polycyclic aromatic hydrocarbon known for its rich photophysical properties. Its aqueous solubility makes it an attractive candidate for use as a photosensitizer in biological and environmental applications. This document provides a comprehensive guide to understanding and quantifying the singlet oxygen sensitization mechanism of SAS. We will delve into the theoretical underpinnings of photosensitization, followed by a detailed, field-proven protocol for determining the singlet oxygen quantum yield (ΦΔ) of SAS in aqueous solutions. This guide is intended for researchers, scientists, and drug development professionals who are exploring the potential of photosensitizers in their work.

Theoretical Framework: The Journey from Light to Singlet Oxygen

The generation of singlet oxygen (¹O₂) by a photosensitizer like sodium anthracene-2-sulfonate is a multi-step process governed by the principles of photochemistry. This process, often visualized using a Jablonski diagram, can be broken down into the following key events:

-

Light Absorption (Excitation): The process begins with the absorption of a photon of light by the SAS molecule in its ground state (S₀). This elevates an electron to a higher energy, excited singlet state (S₁). The wavelength of light required for this excitation corresponds to the absorption spectrum of SAS.

-

Intersystem Crossing (ISC): From the excited singlet state (S₁), the molecule can relax back to the ground state via fluorescence (emission of light) or non-radiative decay (heat). However, for efficient singlet oxygen generation, a crucial step is intersystem crossing (ISC), a non-radiative transition to a long-lived excited triplet state (T₁). This transition involves a change in the spin multiplicity of the excited electron.

-

Energy Transfer to Molecular Oxygen: The triplet state photosensitizer (³SAS*) possesses sufficient energy and a long enough lifetime to interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a process called triplet-triplet annihilation or Dexter energy transfer, the energy from the excited photosensitizer is transferred to the molecular oxygen.

-

Formation of Singlet Oxygen: This energy transfer excites the molecular oxygen from its triplet ground state to a highly reactive singlet state (¹O₂). The photosensitizer returns to its ground state (S₀), ready to absorb another photon and repeat the cycle.

This entire process is a Type II photosensitization mechanism, which is dominant for many organic photosensitizers.

Visualizing the Mechanism: A Jablonski Diagram

The following Jablonski diagram illustrates the photophysical processes involved in singlet oxygen sensitization by sodium anthracene-2-sulfonate.

Caption: A simplified Jablonski diagram illustrating the photosensitization process.

Quantitative Analysis: Determining the Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. A direct measurement of ΦΔ is complex; therefore, a relative method using a well-characterized standard photosensitizer is commonly employed.

This protocol outlines the determination of the ΦΔ of sodium anthracene-2-sulfonate (SAS) in an aqueous solution using Rose Bengal as the reference standard and 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.

Principle of the Method

The protocol is based on the photooxidation of DPBF by singlet oxygen. DPBF has a strong absorption in the visible region (around 410-415 nm), which decreases upon its reaction with ¹O₂ to form a non-absorbing endoperoxide. By monitoring the rate of DPBF bleaching in the presence of the sample (SAS) and the reference (Rose Bengal) under identical irradiation conditions, the relative ΦΔ can be calculated.

Materials and Equipment

| Reagents | Equipment |

| Sodium anthracene-2-sulfonate (SAS) | UV-Vis Spectrophotometer |

| Rose Bengal (Reference Standard) | Fluorometer (optional, for fluorescence-based detection) |

| 1,3-Diphenylisobenzofuran (DPBF) | Cuvette-based light source with a monochromatic filter |

| High-purity water (e.g., Milli-Q) | Magnetic stirrer and stir bars |

| Ethanol (for stock solutions of DPBF) | Quartz cuvettes (1 cm path length) |

| Micropipettes and standard laboratory glassware |

Photophysical Properties of the Reference Standard

| Property | Rose Bengal in Water |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.75 - 0.76[1][2] |

| Absorption Maximum (λmax) | ~548 nm[3][4] |

| Emission Maximum (λem) | ~571 nm[5] |

Experimental Protocol: Step-by-Step Guide

Preparation of Stock Solutions

-

Sodium Anthracene-2-Sulfonate (SAS): Prepare a stock solution of SAS in high-purity water at a concentration of 1 mM.

-

Rose Bengal: Prepare a stock solution of Rose Bengal in high-purity water at a concentration of 1 mM.

-

1,3-Diphenylisobenzofuran (DPBF): Prepare a stock solution of DPBF in ethanol at a concentration of 10 mM. Store this solution in the dark to prevent degradation.

Determination of Optimal Excitation Wavelength

-

Acquire the UV-Vis absorption spectra of dilute solutions of SAS and Rose Bengal in water to determine their respective absorption maxima (λmax). For this protocol, we will assume an excitation wavelength where both the sample and the reference have significant absorbance.

Preparation of Working Solutions

-

Prepare four sets of working solutions in quartz cuvettes, each with a final volume of 3 mL.

-

Cuvette 1 (SAS Blank): A solution of SAS in water with an absorbance of approximately 0.1 at the chosen excitation wavelength.

-

Cuvette 2 (SAS + DPBF): The same concentration of SAS as in Cuvette 1, with the addition of DPBF to achieve a final concentration of ~50 µM.

-

Cuvette 3 (Rose Bengal Blank): A solution of Rose Bengal in water with an absorbance of approximately 0.1 at the chosen excitation wavelength.

-

Cuvette 4 (Rose Bengal + DPBF): The same concentration of Rose Bengal as in Cuvette 3, with the addition of DPBF to achieve a final concentration of ~50 µM.

-

-

Ensure the solutions are optically matched at the irradiation wavelength.

Experimental Setup and Irradiation

The following diagram illustrates the experimental workflow for data acquisition.

Caption: Experimental workflow for singlet oxygen quantum yield determination.

-

Place the cuvette containing the sample (SAS + DPBF or Rose Bengal + DPBF) in the spectrophotometer.

-

Continuously stir the solution using a small magnetic stir bar.

-

Irradiate the sample with a monochromatic light source at the chosen wavelength.

-

At regular time intervals (e.g., every 30 seconds), record the absorbance of DPBF at its absorption maximum (~415 nm).

Data Analysis and Calculation

-

Plot the Data: For both the SAS and Rose Bengal samples, plot the absorbance of DPBF at its λmax as a function of irradiation time.

-

Determine the Rate of DPBF Bleaching: The initial slope of the absorbance vs. time plot represents the rate of DPBF photooxidation (k).

-

Calculate the Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of SAS (ΦΔ_SAS) can be calculated using the following equation:

ΦΔ_SAS = ΦΔ_RB * (k_SAS / k_RB) * (I_abs_RB / I_abs_SAS)

Where:

-

ΦΔ_RB is the known singlet oxygen quantum yield of Rose Bengal (0.76 in water).[1]

-

k_SAS and k_RB are the slopes of the absorbance vs. time plots for SAS and Rose Bengal, respectively.

-

I_abs_SAS and I_abs_RB are the rates of light absorption by SAS and Rose Bengal, respectively. These can be determined from the absorbance of the solutions at the irradiation wavelength.

-

Trustworthiness and Self-Validation

-

Control Experiments: The blank cuvettes (SAS and Rose Bengal without DPBF) are crucial to ensure that the observed absorbance changes are due to the reaction of DPBF with singlet oxygen and not due to the photobleaching of the photosensitizers themselves.

-

Linearity: The initial phase of the DPBF bleaching should be linear. Deviations from linearity may indicate depletion of DPBF or oxygen, or photobleaching of the sensitizer.

-

Oxygen Saturation: For reproducible results, ensure that the solutions are saturated with air. For more precise measurements, the solutions can be saturated with oxygen.

Applications and Future Directions

The determination of the singlet oxygen quantum yield is a critical first step in evaluating the potential of sodium anthracene-2-sulfonate as a photosensitizer in various applications, including:

-

Photodynamic Therapy (PDT): As a water-soluble photosensitizer, SAS could be investigated for its efficacy in generating cytotoxic singlet oxygen to destroy cancer cells.

-

Environmental Remediation: Photosensitizers are used to degrade organic pollutants in water through the generation of reactive oxygen species.

-

Photocatalysis: The ability to generate singlet oxygen can be harnessed in various chemical transformations.

Further studies could involve investigating the performance of SAS in different solvent systems, its photostability, and its efficiency in cellular or more complex biological environments.

References

-

Prahl, S. (2017). Rose bengal. Oregon Medical Laser Center. Retrieved February 7, 2026, from [Link]

- Bonnett, R., & Lambert, C. (1985). Photochemistry of rose bengal in water and acetonitrile: a comprehensive kinetic analysis. Journal of the Chemical Society, Perkin Transactions 2, (7), 1083-1090.

- Ali, H. K., & Abed, D. N. (2013). Solvatochromic behavior on the absorption and fluorescence spectra of Rose Bengal dye in various solvents. Journal of Applicable Chemistry, 2(4), 844-851.

- Görmen, M., et al. (2021). BODIPY-vinyl dibromides as highly efficient triplet sensitizers for singlet oxygen generation, photodynamic therapy and Triplet.

-

ResearchGate. (n.d.). The max-normalized absorption spectrum of Rose Bengal in water is... [Image]. Retrieved February 7, 2026, from [Link]

- Costa, S. M. B., et al. (2018). Singlet oxygen quantum yield of compound 7 and lifetime of.

- Gollmer, A., et al. (2024). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Photochemistry and Photobiology.

- Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution.

-

ResearchGate. (n.d.). Vis absorption spectra of rose Bengal B in water, pH = 12 (1) and in a... [Image]. Retrieved February 7, 2026, from [Link]

-

Edinburgh Instruments. (n.d.). Detection of Singlet Oxygen. Retrieved February 7, 2026, from [Link]

- Bourré, L., et al. (2004). Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes. Photochemical & Photobiological Sciences, 3(4), 333-338.

- Liu, Y., et al. (2018). Molecular engineering to red-shift the absorption band of AIE photosensitizers and improve their ROS generation ability.

-

ResearchGate. (n.d.). Absorption and Emission maxima of Rose Bengal in various solvents along... [Table]. Retrieved February 7, 2026, from [Link]

-

University of Central Florida. (n.d.). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. Retrieved February 7, 2026, from [Link]

- Takajo, T., & Anzai, K. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Archives of Pharmacology and Therapeutics, 2(2), 29-33.

-

Lindsey, J. S. (n.d.). Rose bengal. PhotochemCAD. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Diphenylisobenzofuran. Retrieved February 7, 2026, from [Link]

- Scientific Archives. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives of Dental Sciences, 3(9), 1-5.

- Liras, M., & Nonell, S. (n.d.). Chapter Title Singlet oxygen quantum yield determination using chemical acceptors Running head. Lirias.

-

ResearchGate. (n.d.). 3: Jablonski diagram for the photosensitizing process. [Image]. Retrieved February 7, 2026, from [Link]

- Brevé, T., et al. (2021). A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing. International Journal of Molecular Sciences, 22(16), 8886.

- ResearchGate. (2024). Detection of Singlet Oxygen by Photoluminescence Spectroscopy.

- MDPI. (n.d.). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2. Molecules, 28(1), 1.

- ChemRxiv. (2024). Photosensitizer-Free Singlet Oxygen Generation via Charge Transfer Transition involving Molecular O2 toward Highly Efficient Oxid.

- Chemistry LibreTexts. (2023). Jablonski diagram.

- Costantini, F., et al. (2016). Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. Journal of Cancer Therapy, 7(11), 808-823.

- Mor, A., & Shulaev, V. (2016). Singlet oxygen detection in biological systems: Uses and limitations. Plant signaling & behavior, 11(8), e1214958.

- ResearchGate. (n.d.).

-

ResearchGate. (n.d.). Jablonski diagram of photosensitizer excitation and production of... [Image]. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Diphenylisobenzofuran. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Jablonski diagram. Retrieved February 7, 2026, from [Link]

- ACS Applied Nano Materials. (2021). Singlet Oxygen Photosensitization Using Graphene-Based Structures and Immobilized Dyes: A Review.

- Magadh Mahila College. (n.d.). Introduction of Photochemistry and Jablonski diagram.

Sources

Application Notes and Protocols: Fluorescence Quenching Assays with Sodium Anthracene-2-Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling Molecular Interactions with a Versatile Fluorophore

In the landscape of biophysical and biochemical research, the study of molecular interactions is paramount. Fluorescence quenching assays stand out as a powerful, sensitive, and versatile tool for elucidating these interactions. This guide provides a comprehensive overview and detailed protocols for utilizing sodium anthracene-2-sulfonate (ANS) as a fluorescent probe in quenching assays. ANS, a water-soluble derivative of anthracene, possesses favorable photophysical properties that make it an excellent candidate for a range of applications, from probing protein conformational changes to quantifying ligand binding.[1]

This document is designed to be a practical resource, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental design. By understanding the "why" behind the "how," researchers can confidently adapt and troubleshoot these assays for their specific needs.

The Principle of Fluorescence Quenching: A Dance of Molecules in the Dark

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A fluorescent molecule, or fluorophore, absorbs a photon of a specific wavelength, exciting it to a higher energy state. It then rapidly returns to its ground state, releasing the absorbed energy as a photon of a longer wavelength.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[2] This "dimming" of the fluorescence is caused by a variety of molecular interactions between the fluorophore and another substance, known as the quencher. The study of this quenching phenomenon provides invaluable insights into the proximity and accessibility of the fluorophore to the quencher.

There are two primary mechanisms of fluorescence quenching: dynamic and static quenching.[2]

-

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. This contact provides a non-radiative pathway for the fluorophore to return to its ground state, thus preventing the emission of a photon.[3]

-

Static Quenching: In this mechanism, the fluorophore and quencher form a non-fluorescent complex in the ground state. This complex, when excited, returns to the ground state without emitting a photon.[4]

Distinguishing between these mechanisms is crucial for the correct interpretation of experimental data.

The Stern-Volmer Equation: Quantifying the Quenching Process

The efficiency of fluorescence quenching can be described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

-

[Q] is the concentration of the quencher.

A plot of F₀/F versus [Q], known as a Stern-Volmer plot, should yield a straight line with a slope equal to Kₛᵥ for a simple quenching process.[5][6]

Photophysical Properties of Sodium Anthracene-2-Sulfonate

While specific data for sodium anthracene-2-sulfonate can be limited, the photophysical properties of the parent molecule, anthracene, and its sulfonated derivatives provide a strong foundation for experimental design.[7]

| Property | Approximate Value | Notes |

| Excitation Maximum (λex) | ~350-360 nm | The sulfonate group may cause a slight shift compared to anthracene.[1][8] |

| Emission Maximum (λem) | ~400-450 nm | Subject to solvatochromic shifts depending on the polarity of the environment. |

| Quantum Yield (Φf) | Moderate to High | The quantum yield is sensitive to the solvent environment. |

| Solubility | High in aqueous solutions | The sulfonate group confers water solubility.[1] |

It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions.

Experimental Protocols

Protocol 1: Characterization of Sodium Anthracene-2-Sulfonate and Determination of Optimal Wavelengths

Objective: To determine the excitation and emission maxima of sodium anthracene-2-sulfonate in the chosen experimental buffer.

Materials:

-

Sodium anthracene-2-sulfonate (ANS)

-

Experimental buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-